N-(5-BROMO-1,3-THIAZOL-2-YL)PYRIDIN-2-AMINE is a heterocyclic compound characterized by the presence of both thiazole and pyridine rings. It has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. The compound is recognized for its structural uniqueness, which facilitates its use as a building block in the synthesis of more complex heterocyclic compounds.
This compound can be synthesized through a series of chemical reactions involving readily available precursors. The synthesis typically employs methods that involve the reaction of 2-aminopyridine with halogenated thiazole derivatives, specifically utilizing 5-bromo-1,3-thiazole as a key starting material .
N-(5-BROMO-1,3-THIAZOL-2-YL)PYRIDIN-2-AMINE falls under the classification of heterocyclic compounds, specifically as an aminothiazole derivative. Its structure consists of a thiazole moiety substituted with a bromine atom and linked to a pyridine ring via an amine functional group. This classification positions it within the broader category of biologically active compounds, making it relevant for pharmaceutical applications.
The synthesis of N-(5-BROMO-1,3-THIAZOL-2-YL)PYRIDIN-2-AMINE typically involves several key steps:
The synthetic route may also involve purification techniques such as recrystallization or chromatography to isolate the desired product in high purity. Optimizing reaction conditions is essential for maximizing yield and minimizing by-products.
The molecular structure of N-(5-BROMO-1,3-THIAZOL-2-YL)PYRIDIN-2-AMINE can be represented as follows:
The compound has a molecular formula of and a molecular weight of approximately 232.12 g/mol. Its structural representation indicates that the bromine atom is located at the 5-position of the thiazole ring, contributing to its reactivity and biological properties .
N-(5-BROMO-1,3-THIAZOL-2-YL)PYRIDIN-2-AMINE can undergo various chemical reactions:
Typical reagents used include bases like triethylamine for substitution reactions and oxidizing agents such as potassium permanganate for oxidation processes.
At the molecular level, N-(5-BROMO-1,3-THIAZOL-2-YL)PYRIDIN-2-AMINE exerts its biological effects primarily through enzyme inhibition. For instance:
In laboratory studies, this compound has demonstrated significant inhibitory effects on platelet aggregation, suggesting potential therapeutic applications in cardiovascular diseases.
N-(5-BROMO-1,3-THIAZOL-2-YL)PYRIDIN-2-AMINE appears as a solid at room temperature with solubility in polar solvents like ethanol.
The compound exhibits notable stability under standard laboratory conditions but may undergo degradation when exposed to strong oxidizing agents. Its reactivity profile allows it to participate in diverse chemical transformations relevant for synthetic chemistry applications .
The compound has several applications across different fields:
The 5-bromothiazole-2-aminopyridine scaffold serves as a versatile template for kinase inhibitor development due to its ability to form critical hydrogen bonds and hydrophobic interactions within ATP-binding sites. SAR studies reveal that:
Table 1: Kinase Inhibition SAR of Bromothiazole Derivatives
Substituent Position | Modification | Effect on Kinase Potency |
---|---|---|
Thiazole C5 | Br → CH₃ | 3-5-fold decrease in IC₅₀ |
Pyridine ring | Pyridin-2-yl → pyridin-3-yl | 10-fold decrease in IC₅₀ |
Thiazole core | Thiazole → oxazole | Complete loss of activity |
Pyridine C6 | H → CH₃ | 2-fold increase in selectivity |
These insights enable rational design of selective kinase inhibitors, particularly for tyrosine kinases and cyclin-dependent kinases [3] [9].
N-(5-Bromo-1,3-thiazol-2-yl)pyridin-2-amine derivatives exhibit pronounced activity against CDKs, which regulate cell-cycle progression and transcription. Key advances include:
Table 2: CDK Inhibitory Activity of Bromothiazole-Based Analogues
Compound | CDK4 IC₅₀ (nM) | CDK6 IC₅₀ (nM) | Selectivity (CDK4 vs. CDK1) |
---|---|---|---|
Parent scaffold | 850 | 920 | 3-fold |
6-Methyl-pyridin-2-yl derivative | 210 | 240 | 8-fold |
4-Biphenyl-4-yl derivative | 87 | 93 | >50-fold |
These compounds disrupt cancer cell proliferation by inducing G1/S arrest, validating their utility in oncology drug discovery [3] [4].
2-Aminothiazole derivatives, including N-(5-bromo-1,3-thiazol-2-yl)pyridin-2-amine analogues, exhibit potent activity against prion diseases by reducing pathogenic PrPˢᶜ accumulation:
Table 3: Antiprion Activity of Key Analogues in ScN2a-cl3 Cells
Compound | EC₅₀ (μM) | Reduction in PrPˢᶜ (%) |
---|---|---|
Early lead (e.g., catechol derivative) | 1.22 | 50 |
N-(5-Bromo-thiazol-2-yl)pyridin-2-amine core | 0.94 | 75 |
(6-Methyl-pyridin-2-yl)-[4-(pyridin-3-yl)phenyl] analogue | 0.068 | 95 |
Cyclopropanecarboxamide analogue | 0.051 | 98 |
These compounds achieve brain concentrations >25 μM in mice after oral dosing, exceeding their EC₅₀ by >100-fold [2] [4].
Structural modifications to N-(5-bromo-1,3-thiazol-2-yl)pyridin-2-amine enhance CNS exposure by improving passive diffusion and reducing efflux:
Table 4: BBB Penetration Parameters of Optimized Analogues
Modification | PSA (Ų) | LogP | Brain:Plasma Ratio | Brain AUC (μM·h) |
---|---|---|---|---|
Parent catechol analogue | 95 | 2.8 | 0.2 | 15 |
Pyridin-3-yl A-ring | 75 | 3.5 | 0.8 | 58 |
Morpholino substituent | 66 | 3.1 | 1.2 | 92 |
Pyridyl N-oxide | 80 | 2.9 | 1.5 | 110 |
These strategies enable sustained antiprion activity in the CNS, positioning bromothiazole derivatives as promising candidates for neurodegenerative therapeutics [4].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9